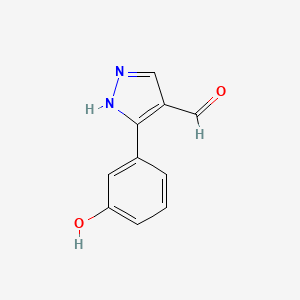

3-(3-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

Description

3-(3-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 879996-60-8) is a pyrazole derivative featuring a hydroxyphenyl substituent at the C3 position and a formyl group at C2. Its molecular weight is 188.19 g/mol . The compound is synthesized via Vilsmeier-Haack cyclization, where 4-hydroxy acetophenone reacts with phenylhydrazine to form a hydrazone intermediate, followed by cyclization in the presence of DMF/POCl₃, yielding the product in 85% efficiency .

Properties

IUPAC Name |

5-(3-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-6-8-5-11-12-10(8)7-2-1-3-9(14)4-7/h1-6,14H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQTWETXPMIQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C=NN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501239693 | |

| Record name | 3-(3-Hydroxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501239693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879996-60-8 | |

| Record name | 3-(3-Hydroxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Hydroxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501239693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(3-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(3-hydroxyphenyl)-1H-pyrazole-4-methanol.

Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

3-(3-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative with a hydroxyphenyl group and an aldehyde functional group that has potential applications in medicinal chemistry due to its structural features, which may give it unique biological properties.

General Information

3-(3-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde can form hydrogen bonds with water molecules and other substrates. The presence of a hydroxyl group facilitates intramolecular and intermolecular hydrogen bonding, which can influence its solubility and reactivity in biological systems.

Scientific Research Applications

Research indicates that pyrazole derivatives exhibit a range of biological activities. Studies have shown that 3-(3-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde can form hydrogen bonds with water molecules and other substrates. The compound has potential applications in various fields:

- Medicinal Chemistry Pyrazole derivatives exhibit a range of biological activities.

- Drug Discovery Due to its structural features, the compound may confer unique biological properties.

- Materials Science Studies have shown that 3-(3-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde can form hydrogen bonds with water molecules and other substrates.

Related Compounds

Several compounds share structural similarities with 3-(3-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Phenyl-1H-pyrazole-4-carbaldehyde | Pyrazole ring, phenyl substituent | Lacks hydroxyl group; different biological activities |

| 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde | Hydroxy group at para position on phenyl | Different hydrogen bonding patterns |

| 5-Methyl-1H-pyrazole-4-carbaldehyde | Methyl group substitution | Variation in steric hindrance affects reactivity |

| 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Chlorinated ether substituent | Modifies solubility and biological activity |

Mechanism of Action

The mechanism of action of 3-(3-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydroxyphenyl group may facilitate binding to specific enzymes or receptors, leading to modulation of their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Antimicrobial Activity

- Electron-Withdrawing Groups : Derivatives with nitro (e.g., 4-nitrophenyl ) or fluorine (e.g., 4-fluorophenyl ) substituents exhibit enhanced antimicrobial potency, likely due to improved membrane penetration or target binding.

- Methoxy Groups : The 4-methoxyphenyl derivative (5d) demonstrated higher potency than its hydrazone precursor, suggesting that electron-donating groups enhance activity against bacterial DNA gyrase .

Antioxidant and Anti-Inflammatory Activity

Enzyme Inhibition

- DNA Gyrase Inhibition: The furan-2-yl (5a) and 4-methoxyphenyl (5d) derivatives inhibited E. coli DNA gyrase with IC₅₀ values of ~3 µM, comparable to Novobiocin .

Structure-Activity Relationships (SAR)

Substituent Position :

- C3 substituents critically influence bioactivity. Hydroxyphenyl (target compound) and methoxyphenyl (5d) groups provide hydrogen bonding and hydrophobic interactions, respectively.

- N1 modifications (e.g., benzoyl or isopropylbenzyl ) alter solubility and target specificity.

Electronic Effects: Electron-withdrawing groups (e.g., nitro, fluorine) enhance antimicrobial activity by increasing electrophilicity.

Heterocyclic vs. Aromatic Rings :

- Heterocycles (furan, thiophene) improve antimicrobial activity due to planar geometry and electronic compatibility with microbial targets.

Biological Activity

3-(3-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is a novel compound characterized by a pyrazole ring with a hydroxyl-substituted phenyl group and an aldehyde functional group. Its unique structure suggests potential applications in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 3-(3-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. The key steps include:

- Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.

- Introduction of Hydroxy and Aldehyde Groups : The hydroxyl group is introduced at the meta position relative to the pyrazole nitrogen, while the aldehyde group is attached at the 4-position.

Biological Activity Overview

Research indicates that 3-(3-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde exhibits a range of biological activities, including:

- Anticancer Properties : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines.

- Antimicrobial Activity : It has demonstrated effectiveness against several bacterial strains.

- Antioxidant Effects : The presence of the hydroxyl group enhances its ability to scavenge free radicals.

The biological activity of 3-(3-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde can be attributed to its ability to form hydrogen bonds and interact with biological macromolecules. The hydroxyl group facilitates intramolecular and intermolecular interactions, enhancing its solubility and reactivity in biological systems.

Anticancer Activity

A study evaluated the cytotoxic effects of 3-(3-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde on human lung (A549) and breast (MCF-7) cancer cell lines. The results indicated significant inhibition of cell viability with IC50 values ranging from 25 to 100 µM, demonstrating its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A549 | 50 | Moderate inhibition |

| MCF-7 | 75 | Significant inhibition |

Antimicrobial Activity

In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial properties .

| Bacterial Strain | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 | Effective |

| Escherichia coli | 64 | Moderate |

Structural Comparisons

To understand the unique properties of 3-(3-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Phenyl-1H-pyrazole-4-carbaldehyde | Pyrazole ring, phenyl substituent | Lacks hydroxyl group; different biological activities |

| 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde | Hydroxy group at para position on phenyl | Different hydrogen bonding patterns |

| 5-Methyl-1H-pyrazole-4-carbaldehyde | Methyl group substitution | Variation in steric hindrance affects reactivity |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization or column chromatography, using Cu²⁺ to enhance crystal formation .

Basic: How is the crystal structure of 3-(3-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde determined?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Use Cu²⁺ as a templating agent to grow high-quality crystals in aqueous or mixed solvents .

- Data Collection : Employ Mo-Kα or Cu-Kα radiation.

- Refinement : Use SHELXL (for small molecules) to refine hydrogen bonding networks and π-π stacking interactions. For example, the compound forms 2D layers via O–H···O hydrogen bonds and head-to-head π-stacking along the ab-plane .

Q. Validation :

Advanced: How can researchers address discrepancies in reported biological activities of pyrazole derivatives?

Methodological Answer:

Discrepancies often arise from structural variations or assay conditions. For example:

- Substituent Effects : The 4-fluorophenyl analog shows enhanced antibacterial activity against P. aeruginosa compared to ampicillin, while the 3-hydroxyphenyl group may reduce potency due to steric hindrance .

- Assay Conditions : Compare MIC values under standardized CLSI guidelines.

- Structural Confirmation : Ensure purity and correct stereochemistry via SC-XRD or NMR before biological testing .

Case Study :

A 4-isopropylbenzyl substituent at N1 improves activity against Gram-negative bacteria, highlighting the role of lipophilicity in membrane penetration .

Advanced: What strategies optimize synthetic yields of 3-(3-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde?

Methodological Answer:

- Catalyst Screening : K₂CO₃ outperforms weaker bases in nucleophilic substitutions, achieving >80% yield for 5-aryloxy derivatives .

- Solvent Optimization : Use DMF for Vilsmeier-Haack reactions but switch to ethanol/water mixtures for crystallization to avoid byproduct formation .

- Temperature Control : Maintain 80–90°C during propargylation to minimize side reactions .

Q. Troubleshooting :

- Low yields in aldehyde formation may indicate incomplete dehydration; add molecular sieves to absorb H₂O .

Advanced: How do intermolecular interactions influence the solid-state properties of this compound?

Methodological Answer:

- Hydrogen Bonding : The 3-hydroxyphenyl group forms O–H···O bonds with water molecules, stabilizing the crystal lattice .

- π-π Stacking : Parallel pyrazole rings interact via offset face-to-face stacking (3.8 Å distance), enhancing thermal stability .

- Impact on Solubility : Strong intermolecular forces reduce solubility in nonpolar solvents; use DMSO or DMF for dissolution .

Q. Characterization Tools :

- Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .

Advanced: What computational methods predict the reactivity of 3-(3-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., aldehyde carbon) for nucleophilic attacks .

- Molecular Docking : Simulate binding to bacterial enoyl-ACP reductase (FabI) to rationalize antimicrobial activity .

Q. Validation :

- Compare computed IR spectra with experimental data to confirm functional group assignments .

Advanced: How can researchers resolve contradictions in spectroscopic data for pyrazole derivatives?

Methodological Answer:

- NMR Anomalies : Tautomerism in pyrazole rings can cause split signals. Use variable-temperature NMR to identify dynamic processes .

- Mass Spectrometry : High-resolution ESI-MS distinguishes between [M+H]⁺ and isotopic clusters, critical for confirming molecular formulas .

Case Study :

A methyl group at C3 causes unexpected downfield shifts in ¹³C NMR due to ring current effects; compare with SC-XRD data to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.